molecular formula C24H32N2O4 B8342824 Nicotinic acid, 2,2,7,7-tetramethyloctamethylene ester CAS No. 85018-57-1

Nicotinic acid, 2,2,7,7-tetramethyloctamethylene ester

Cat. No. B8342824
CAS RN: 85018-57-1
M. Wt: 412.5 g/mol
InChI Key: PLZXEUNKJCGCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04454145

Procedure details

A suspension of 106.2 grams (0.6 mole) of nicotinoyl chloride hydrochloride in 300 ml of anhydrous pyridine was added in 2 hours under stirring with a solution of 20.2 grams (0.1 mole) of 2,2,7,7-tetramethyl-1,8-octanediol in 60 ml of anhydrous pyridine while keeping the temperature at about 70° C. The reaction was refluxed and stirred for 36 hours, then, after cooling, the formed precipitate was removed by filtration. The filtrate was evaporated under vacuum and the obtained residue was treated with a mixture of 200 ml of diethyl ether and 100 ml of an 8% aqueous solution of sodium bicarbonate. The organic layer was separated, washed first with 100 ml of a 3% aqueous solution of sodium bicarbonate, then with 100 ml of water and finally concentrated under vacuum to about half of the initial volume. After standing overnight, the product which separated was recovered by filtration and recrystallized from ethanol thus obtaining 22 grams of the title product, having m.p. 89° -90° C. Yield 53.4% of theoretical.
Quantity
106.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
53.4%

Identifiers

REACTION_CXSMILES
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.[CH3:11][C:12]([CH3:24])([CH2:15][CH2:16][CH2:17][CH2:18][C:19]([CH3:23])([CH3:22])[CH2:20][OH:21])[CH2:13][OH:14]>N1C=CC=CC=1>[C:2]([O:21][CH2:20][C:19]([CH3:23])([CH3:22])[CH2:18][CH2:17][CH2:16][CH2:15][C:12]([CH3:24])([CH3:11])[CH2:13][O:14][C:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
106.2 g
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
CC(CO)(CCCCC(CO)(C)C)C
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at about 70° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
the formed precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum
ADDITION
Type
ADDITION
Details
the obtained residue was treated with a mixture of 200 ml of diethyl ether and 100 ml of an 8% aqueous solution of sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed first with 100 ml of a 3% aqueous solution of sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
with 100 ml of water and finally concentrated under vacuum to about half of the initial volume
WAIT
Type
WAIT
Details
After standing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the product which separated
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(C1=CN=CC=C1)(=O)OCC(CCCCC(COC(C1=CN=CC=C1)=O)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 53.4%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.